molecular formula C9H7BrO B1609783 3-Bromo-2-methylbenzofuran CAS No. 58863-48-2

3-Bromo-2-methylbenzofuran

Cat. No.: B1609783
CAS No.: 58863-48-2
M. Wt: 211.05 g/mol
InChI Key: OEGMISNFEAVBHA-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzofuran (3-Br-2-MBF) is a chemical compound with a molecular formula of C7H5BrO, first synthesized in the laboratory in 1966. It is a member of the benzofuran family, which is a class of heterocyclic compounds with a fused, six-membered ring system containing three carbon atoms and three oxygen atoms. 3-Br-2-MBF has a wide range of applications in research, including its use as a synthetic intermediate in the production of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

3-Bromo-2-methylbenzofuran is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as antifungal agents, and in the synthesis of dyes and other organic compounds. It is also used as a building block in the synthesis of other benzofuran derivatives, such as 1,2-dibromo-3-methylbenzofuran.

Advantages and Limitations for Lab Experiments

3-Bromo-2-methylbenzofuran is a useful reagent for laboratory experiments due to its high reactivity and low toxicity. It is relatively easy to synthesize and is stable in a variety of conditions. However, it is not particularly soluble in water and is not suitable for use in aqueous solutions.

Future Directions

There are a number of potential future directions for research into 3-Bromo-2-methylbenzofuran. These include further investigation into its mechanism of action, its applications in the synthesis of pharmaceuticals and other organic compounds, and its potential toxicity. Additionally, research into the use of this compound as a catalyst for other reactions could lead to improved synthetic processes. Finally, further investigation into the use of this compound as a building block for the synthesis of other benzofuran derivatives could lead to the development of new compounds with a wide range of applications.

Biochemical Analysis

Biochemical Properties

It is known that benzofuran compounds, which 3-Bromo-2-methylbenzofuran is a part of, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

Benzofuran compounds have been found to have significant effects on various types of cells and cellular processes

Molecular Mechanism

It is known that benzofuran compounds can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by this compound are yet to be identified.

Properties

IUPAC Name

3-bromo-2-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGMISNFEAVBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467849
Record name 3-bromo-2-mehtylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58863-48-2
Record name 3-bromo-2-mehtylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl benzofuran-5-carboxylate (1.74 g, 9.9 mmol) is dissolved in CH2Cl2 (50 mL), layered with saturated NaHCO3 (75 mL) using very slow magnetic stirring so that the two layers are not mixed and treated with Br2 (3.1 mL, 59.1 mmol). The bi-phasic mixture is stirred slowly for 2 h, then vigorously for 1 h. The layers are separated and the aqueous layer is extracted with CH2Cl2 (2×50 mL). The organics are dried (Na2SO4) and concentrated under reduced pressure without heat. The residue is dissolved in MeOH (100 mL), treated with K2CO3 (8.17 g, 59.1 mmol) and stirred at RT for 18 h. The mixture is concentrated to dryness, partitioned between 50% saturated NaHCO3 (75 mL) and EtOAc (2×75 mL) and the organics are dried (Na2SO4) and concentrated in vacuo. The crude material (2.21 g) is adsorbed onto silica gel (4.5 g) chromatographed over 90 g slurry-packed silica gel, eluting with 8% EtOAc/hexane then 15% EtOAc/hexane. The appropriate fractions are combined and concentrated to afford 1.88 g (75%) of methyl 3-bromo-1-benzofuran as a white solid. 1H NMR (300 MHz, CDCl3): δ 3.99, 7.55, 7.74, 8.11, 8.31 ppm.
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.17 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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